molecular formula C12H17NO4S B11181506 Methyl 2-(2,4,6-trimethylbenzenesulfonamido)acetate CAS No. 346696-73-9

Methyl 2-(2,4,6-trimethylbenzenesulfonamido)acetate

Cat. No.: B11181506
CAS No.: 346696-73-9
M. Wt: 271.33 g/mol
InChI Key: ROAWGCLLOBYJBG-UHFFFAOYSA-N
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Description

Methyl 2-(2,4,6-trimethylbenzenesulfonamido)acetate is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring substituted with three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,4,6-trimethylbenzenesulfonamido)acetate typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with methyl glycinate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,4,6-trimethylbenzenesulfonamido)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

Methyl 2-(2,4,6-trimethylbenzenesulfonamido)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(2,4,6-trimethylbenzenesulfonamido)acetate involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2,4,6-trimethylbenzenesulfonamido)acetate is unique due to the presence of three methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.

Biological Activity

Methyl 2-(2,4,6-trimethylbenzenesulfonamido)acetate is a sulfonamide derivative that has garnered interest due to its potential biological activities, particularly in antimicrobial and enzyme inhibition. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various pathogens, and its pharmacological properties.

Chemical Structure and Properties

This compound features a sulfonamide functional group attached to an acetate moiety. The presence of the trimethylbenzene group enhances its lipophilicity, which may influence its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. The compound was evaluated against a range of bacterial strains and fungi.

Table 1: Antimicrobial Activity of this compound

PathogenInhibition Zone (mm)Control (Ceftriaxone/Fluconazole)
Escherichia coli 1520
Klebsiella pneumoniae 1822
Staphylococcus aureus 1225
Candida albicans 1023

The compound showed notable activity against Klebsiella pneumoniae and Escherichia coli , which are common causes of urinary tract infections. However, it was less effective against gram-positive bacteria such as Staphylococcus aureus compared to the control antibiotics used in the study .

Enzyme Inhibition

Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is crucial for bacterial folic acid synthesis. This mechanism underlies their antibacterial activity. Additionally, some studies have explored the inhibitory effects on cholinesterase enzymes:

Table 2: Enzyme Inhibition Data

EnzymeIC50 (µM)Reference Compound IC50 (µM)
Acetylcholinesterase 82.93 ± 0.15Eserine: 0.04 ± 0.0001
Butyrylcholinesterase 45.65 ± 0.48Eserine: 0.85 ± 0.00

The compound demonstrated moderate inhibition of acetylcholinesterase and butyrylcholinesterase compared to the standard reference .

Case Studies

In a recent investigation involving a series of sulfonamide derivatives, this compound was synthesized and tested for its antimicrobial properties. The study highlighted its effectiveness against specific gram-negative bacteria while indicating a need for further optimization to enhance its activity against gram-positive strains .

Another study focused on the structural optimization of sulfonamide compounds to improve their pharmacological profiles. The findings suggested that modifications in the sulfonamide structure could lead to enhanced biological activity and selectivity towards target enzymes .

Properties

CAS No.

346696-73-9

Molecular Formula

C12H17NO4S

Molecular Weight

271.33 g/mol

IUPAC Name

methyl 2-[(2,4,6-trimethylphenyl)sulfonylamino]acetate

InChI

InChI=1S/C12H17NO4S/c1-8-5-9(2)12(10(3)6-8)18(15,16)13-7-11(14)17-4/h5-6,13H,7H2,1-4H3

InChI Key

ROAWGCLLOBYJBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(=O)OC)C

Origin of Product

United States

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